fructose -

fructose

Catalog Number: EVT-7934771
CAS Number:
Molecular Formula: C6H12O6
Molecular Weight: 180.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
D-fructopyranose is a fructopyranose having D-configuration. It has a role as a sweetening agent. It is a fructopyranose, a D-fructose and a cyclic hemiketal.
D-Fructose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-Fructose is a natural product found in Gentiana orbicularis, Colchicum schimperi, and other organisms with data available.
Source

Fructose is primarily sourced from fruits and vegetables. It can also be derived from high fructose corn syrup, which is produced through the enzymatic conversion of glucose obtained from corn starch. Additionally, fructose can be synthesized from inulin, a polysaccharide found in various plants such as chicory and artichokes .

Classification

Fructose falls under the classification of carbohydrates, specifically as a hexose monosaccharide with six carbon atoms. It can be further categorized based on its structural form: it exists in both linear and cyclic forms, with the cyclic form being predominant in solution.

Synthesis Analysis

Methods

Fructose can be synthesized through several methods:

  1. Enzymatic Hydrolysis: This method involves the hydrolysis of starch using amylolytic enzymes, followed by the isomerization of glucose to fructose using glucose isomerase. This process typically yields about 42% fructose along with other saccharides .
  2. Inulin Hydrolysis: A more efficient method involves using inulinase to hydrolyze inulin directly into fructose, achieving yields of approximately 95% .
  3. Biological Synthesis: Another approach utilizes microorganisms such as species of Gluconobacter and Acetobacter to oxidize L-mannitol into L-fructose through the action of polyol dehydrogenases .

Technical Details

The enzymatic methods are preferred due to their higher yields and specificity. The conditions for these reactions typically require controlled temperatures and pH levels to optimize enzyme activity.

Molecular Structure Analysis

Structure

Fructose has the molecular formula C6H12O6C_6H_{12}O_6, indicating it contains six carbon atoms, twelve hydrogen atoms, and six oxygen atoms. Its structure can be represented as follows:

  • Linear Form: A straight-chain structure.
  • Cyclic Form: Predominantly exists as a five-membered ring (furanose) in aqueous solutions.

Data

The molecular weight of fructose is approximately 180.18 g/mol. The cyclic form's structure allows for different anomeric configurations (α and β), affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Reactions

Fructose participates in various chemical reactions:

  1. Isomerization: Fructose can be converted back to glucose through enzymatic reactions.
  2. Fermentation: Yeast can ferment fructose to produce ethanol and carbon dioxide.
  3. Maillard Reaction: Fructose participates in browning reactions during cooking or processing foods.

Technical Details

The reactivity of fructose is influenced by its functional groups; it has a ketone group that makes it more reactive than glucose under certain conditions, such as during caramelization processes.

Mechanism of Action

Process

Fructose metabolism occurs primarily in the liver through a series of enzymatic reactions:

  1. Phosphorylation: Fructose is phosphorylated by fructokinase to form fructose-1-phosphate.
  2. Cleavage: Fructose-1-phosphate is then cleaved by aldolase B into dihydroxyacetone phosphate and glyceraldehyde.
  3. Glycolysis: These intermediates enter glycolysis for energy production or are converted into glucose or fatty acids depending on metabolic needs.

Data

This metabolic pathway bypasses the regulatory step catalyzed by phosphofructokinase in glycolysis, allowing rapid utilization of fructose for energy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Fructose appears as a white crystalline solid.
  • Solubility: Highly soluble in water due to its ability to form hydrogen bonds.
  • Taste: It has a sweet taste, approximately 1.5 times sweeter than sucrose.

Chemical Properties

  • Stability: Fructose is stable under normal conditions but can degrade at high temperatures or acidic environments.
  • Reactivity: It readily participates in oxidation-reduction reactions due to its aldehyde group when in its open-chain form.
Applications

Scientific Uses

Fructose has various applications across different fields:

  1. Food Industry: Used as a sweetener in beverages, baked goods, and processed foods due to its high sweetness level.
  2. Pharmaceuticals: Serves as an excipient in drug formulations and is used in intravenous solutions for energy supply.
  3. Biotechnology: Utilized in fermentation processes for bioethanol production and as a substrate for microbial growth studies.

Properties

Product Name

fructose

IUPAC Name

(3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1

InChI Key

LKDRXBCSQODPBY-VRPWFDPXSA-N

SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O

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